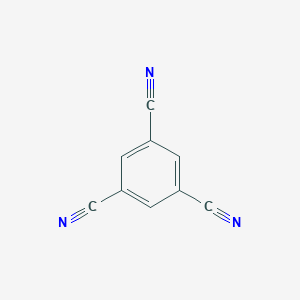

Benzene-1,3,5-tricarbonitrile

Cat. No. B079428

Key on ui cas rn:

10365-94-3

M. Wt: 153.14 g/mol

InChI Key: SGLGUTWNGVJXPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04400525

Procedure details

15 g of 1,3,5-tricyanobenzene (MTN) was charged into a magnetically stirring type autoclave having a 300 ml capacity together with 15 g of Raney nickel-chromium catalyst (atomic ratio: Ni:Cr=49:1), 27 ml of methanol, 63 ml of m-xylene and 0.18 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 100 kg/cm2G and reaction was effected at 100° C. to cause absorption of 0.59 mole of hydrogen for 35 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 12.8 g of colorless crystal of 1,3,5-tris(aminomethyl) benzene (MTA). The product had a melting point of 49° to 51° C. and a boiling point of 136° to 139° C./0.4 mmHg.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[C:5]([C:11]#[N:12])[CH:4]=1)#[N:2].CO.[H][H]>[Cr].[Ni].[OH-].[Na+].C1(C)C=CC=C(C)C=1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH2:11][NH2:12])[CH:6]=[C:7]([CH2:9][NH2:10])[CH:8]=1 |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=CC(=CC(=C1)C#N)C#N

|

Step Two

|

Name

|

|

|

Quantity

|

27 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr].[Ni]

|

Step Six

|

Name

|

|

|

Quantity

|

0.18 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

63 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a magnetically stirring type autoclave

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under an initial pressure of 100 kg/cm2G and reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was effected at 100° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst was filtered off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then, distillation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC1=CC(=CC(=C1)CN)CN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 79.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |